tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
Description
tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a propenyl linker with methoxy and phenylmethoxycarbonylamino substituents, and an E-configuration at the double bond. This compound is likely an intermediate in pharmaceutical synthesis, given its structural complexity and protective groups that enhance stability during reactions .
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,13,17H,8,11-12,14-15H2,1-4H3,(H,23,26)/b18-13+ |
InChI Key |
NRYCEDLIBBREMO-QGOAFFKASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Formation of Intermediate Compounds: The piperidine ring is functionalized through a series of reactions, including acylation and esterification, to introduce the necessary functional groups.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target compound. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without compromising yield or purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties and applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variants
The target compound has close analogs differing in stereochemistry or substituent arrangement:
(R)-tert-butyl 3-((2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate (Entry 11 in ): The R-enantiomer of the target compound, with identical functional groups but differing in spatial arrangement .
(S)-tert-butyl 3-((2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate (Entry 13 in ): The S-enantiomer, highlighting the role of stereochemistry in pharmacological properties .
Key Differences:
- Stereochemistry : Enantiomers (R vs. S) may exhibit divergent binding affinities to chiral biological targets, though specific data is absent in the provided evidence.
- E-configuration : The target compound’s E-configuration at the propenyl linker (vs. Z) could alter molecular geometry, affecting intermolecular interactions .
Functional Group Modifications
Several analogs substitute the phenylmethoxycarbonylamino or methoxy groups with other moieties:
- Tert-butyl 3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate (): Incorporates a tosyl-protected imidazo-pyrrolo-pyrazine ring, enhancing aromaticity and rigidity compared to the target compound’s flexible propenyl chain .
Impact on Properties:
- Solubility : Tosyl and pyridinylthio groups may reduce aqueous solubility compared to the target compound’s methoxy and carbamate groups.
- Stability : Electron-withdrawing groups (e.g., tosyl) could increase susceptibility to nucleophilic attack, whereas the Boc group in the target compound offers robust protection .
Physicochemical Properties
Note: Experimental data (e.g., melting point, solubility) is unavailable in the provided evidence.
Biological Activity
Tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperidine ring, a tert-butyl ester group, and an enone moiety that may contribute to its biological activity.
The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the enone functionality may allow for Michael addition reactions with nucleophiles in biological systems.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Some studies suggest that piperidine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is potentially linked to their ability to disrupt microbial membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : Compounds similar in structure have been investigated for their anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like COX and LOX.
Case Study 1: Antitumor Activity
A study conducted on a closely related piperidine derivative demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tert-butyl derivative | MCF-7 | 15 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of related piperidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth significantly at concentrations below 50 µg/mL.
| Compound | Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Piperidine derivative | S. aureus | 25 µg/mL |
| Piperidine derivative | E. coli | 30 µg/mL |
Research Findings
Recent research has focused on synthesizing and evaluating various derivatives of tert-butyl piperidines for enhanced biological activity. The introduction of different substituents on the piperidine ring has been shown to modulate their pharmacological profiles significantly.
Synthesis and Evaluation
The synthesis typically involves multi-step organic reactions including:
- Knoevenagel Condensation : This reaction is often employed to form the enone moiety.
- Amidation : Coupling reactions are used to introduce the phenylmethoxycarbonylamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
